N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide
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Overview
Description
N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a methoxyphenyl group, a morpholinoethyl chain, and a methylbenzyl group, all connected through an oxalamide linkage. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets in a way that alters the function of the target, leading to the observed biological activities .
Biochemical Pathways
Compounds with similar structures have been shown to affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Similar compounds have been shown to have a wide range of effects at the molecular and cellular level, contributing to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Intermediate: The initial step involves the reaction of 3-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with morpholine to yield 2-(3-methoxyphenyl)-2-morpholinoethyl chloride.
Oxalamide Formation: The intermediate is then reacted with oxalyl chloride to form the oxalamide linkage. This step is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Final Coupling: The final step involves the coupling of the oxalamide intermediate with 4-methylbenzylamine under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones under the influence of strong oxidizing agents like potassium permanganate.
Reduction: The oxalamide linkage can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide can be compared with other oxalamide derivatives, such as:
N1-(2-phenylethyl)-N2-(4-methylbenzyl)oxalamide: Lacks the methoxy group, which may result in different reactivity and biological activity.
N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide: Contains a methoxy group in a different position, potentially altering its interaction with molecular targets.
N1-(2-(3-methoxyphenyl)-2-piperidinoethyl)-N2-(4-methylbenzyl)oxalamide: Substitutes morpholine with piperidine, which can affect its solubility and binding properties.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N'-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-N-[(4-methylphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c1-17-6-8-18(9-7-17)15-24-22(27)23(28)25-16-21(26-10-12-30-13-11-26)19-4-3-5-20(14-19)29-2/h3-9,14,21H,10-13,15-16H2,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPAFVXJPDYRQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC(=CC=C2)OC)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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